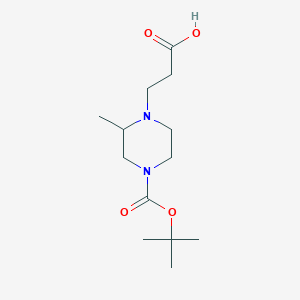
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid is a boronic acid derivative that features a benzodioxane ring system with a fluorine atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxane compounds.
科学的研究の応用
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane-6-boronic acid: Similar structure but lacks the fluorine atom.
3,4-Dimethoxyphenylboronic acid: Contains methoxy groups instead of the benzodioxane ring.
3-Methoxyphenylboronic Acid Pinacol Ester: Features a pinacol ester group.
Uniqueness
The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical development.
特性
分子式 |
C8H8BFO4 |
|---|---|
分子量 |
197.96 g/mol |
IUPAC名 |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2 |
InChIキー |
REYRGWXTCPNYCS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC2=C1OCCO2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)



![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)







